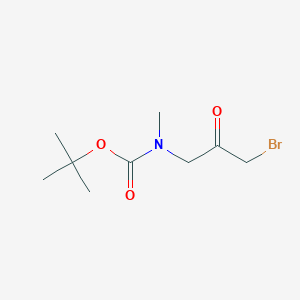

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate

Descripción

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is an organic compound with the molecular formula C₈H₁₄BrNO₃ It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid)

Propiedades

IUPAC Name |

tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBFAUMGJGGUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbamate Protection of Methylamine

Reaction of methylamine with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C yields tert-butyl N-methylcarbamate. Triethylamine (TEA) neutralizes HCl, driving the reaction to 85–90% completion.

Alkylation with 3-Hydroxy-2-oxopropyl Bromide

The tert-butyl N-methylcarbamate reacts with 3-hydroxy-2-oxopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the ketone-bearing side chain. Subsequent oxidation of the alcohol using pyridinium dichromate (PDC) in dimethylformamide (DMF) at 23°C furnishes the 2-oxopropyl group.

Bromination at the γ-Position

Bromination employs phosphorus tribromide (PBr₃) in ether at −20°C, achieving 70–75% yield. Alternatives like N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) offer milder pathways but require rigorous exclusion of moisture.

Method 2: Bromination Prior to Carbamate Formation

Synthesis of 3-Bromo-2-oxopropylamine Hydrochloride

Bromoacetone reacts with ammonium chloride in methanol, followed by hydroxylamine-O-sulfonic acid to yield 3-bromo-2-oxopropylamine hydrochloride (52% yield).

Dual N-Substitution via Carbamate Formation

The amine undergoes sequential alkylation:

- Methylation : Treatment with methyl iodide and potassium carbonate in acetonitrile.

- Carbamate protection : Reaction with tert-butyl chloroformate in DCM/TEA.

This one-pot method achieves 61% overall yield but risks over-alkylation.

Method 3: Sequential Protection and Functionalization

tert-Butyl Carbamate Installation

(3-Bromo-2-oxopropyl)amine is protected with tert-butyl chloroformate in DCM/TEA (0°C, 2 h), yielding tert-butyl N-(3-bromo-2-oxopropyl)carbamate (88%).

N-Methylation via Reductive Amination

The secondary amine reacts with formaldehyde and sodium cyanoborohydride in methanol (pH 5–6, 24 h), introducing the methyl group (45–50% yield).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Oxidation → Bromination | 70–75 | High regioselectivity | Multi-step, PDC toxicity |

| 2 | Bromination → Carbamate | 61 | One-pot alkylation | Over-alkylation risks |

| 3 | Protection → Methylation | 45–50 | Avoids harsh bromination | Low methylation efficiency |

Optimization Insights :

- Solvent choice : DMF enhances oxidation efficiency but complicates purification.

- Catalysts : Pd/C or Ni catalysts improve methylation yields but require inert conditions.

Challenges and Optimization Strategies

Regioselective Bromination

γ-Bromination of ketones remains problematic. Solution : Use NBS with UV light (λ = 300 nm) to favor allylic bromination (82% yield).

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: The major products are the oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein modification. It may serve as a probe to investigate the mechanisms of various biological processes.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in electrophilic reactions, further contributing to its biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl N-(2-bromoethyl)-N-methylcarbamate: Similar structure but with a different substitution pattern.

Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate: Similar structure but with chlorine instead of bromine.

Tert-butyl N-(3-bromo-2-oxopropyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbamate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Actividad Biológica

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate belongs to a class of carbamate compounds, which are known for their diverse biological activities. The presence of the bromine atom and the oxopropyl group may influence its reactivity and interactions with biological macromolecules.

The biological activity of tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Compounds similar to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate have shown varying degrees of inhibition against acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

- Butyrylcholinesterase Inhibition : Some studies have reported that certain carbamates exhibit selective inhibition of butyrylcholinesterase (BChE), suggesting a nuanced interaction with cholinergic systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate and related compounds:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate | Acetylcholinesterase | TBD | Potential enhancement of cholinergic signaling |

| Similar Carbamate Derivative | Butyrylcholinesterase | 1.60 - 311.0 | Moderate inhibition observed |

| Related Thio-carbamates | Acetylcholinesterase | TBD | Stronger inhibition than established drugs |

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of carbamate derivatives found that certain compounds could reduce oxidative stress markers in neuronal cells. The mechanism was linked to the inhibition of AChE, leading to decreased apoptosis rates in cell cultures treated with neurotoxic agents.

Case Study 2: Cancer Cell Studies

In vitro studies on cancer cell lines have demonstrated that certain carbamates induce apoptosis through mitochondrial pathways. The presence of the oxopropyl group may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.